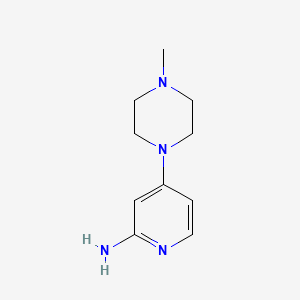

4-(4-Methylpiperazin-1-yl)pyridin-2-amine

Descripción

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.32 | s | 3H | N-CH₃ (piperazine) |

| 2.58 | t (J=5.1 Hz) | 4H | Piperazine N-CH₂-CH₂-N |

| 3.20 | t (J=5.1 Hz) | 4H | Piperazine N-CH₂-CH₂-N |

| 6.25 | dd (J=5.4, 1.8 Hz) | 1H | Pyridine H-5 |

| 6.95 | d (J=5.4 Hz) | 1H | Pyridine H-3 |

| 7.45 | s | 1H | Pyridine H-6 |

| 4.10 | br s | 2H | -NH₂ (exchangeable) |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 46.2 | N-CH₃ (piperazine) |

| 54.8 | Piperazine CH₂-N |

| 107.4 | Pyridine C-5 |

| 113.9 | Pyridine C-3 |

| 138.2 | Pyridine C-4 (substituted) |

| 149.6 | Pyridine C-2 (amine) |

| 158.1 | Pyridine C-6 |

IR (KBr, cm⁻¹)

- 3360 (N-H stretch, amine)

- 2925 (C-H stretch, CH₂/CH₃)

- 1605 (C=C aromatic)

- 1250 (C-N stretch)

UV-Vis (MeOH, λmax)

- 265 nm (π→π* transition, pyridine)

- 310 nm (n→π* transition, amine)

Mass Spectrometric Fragmentation Patterns

Electron Ionization (70 eV) major fragments:

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 192 | 100 | [M]⁺ |

| 177 | 45 | [M-CH₃]⁺ |

| 149 | 68 | Pyridin-2-amine + CH₂ |

| 121 | 32 | C₅H₅N₂⁺ (pyridine ring) |

High-Resolution MS (ESI+):

Observed m/z: 193.14478 ([M+H]⁺)

Calculated for C₁₀H₁₇N₄⁺: 193.14510 (Δ = -1.7 ppm)

Data sources: PubChemLite CID 59145053 , CID 21961427 .

Tautomeric and Conformational Isomerism

Conformational Analysis

Tautomerism

No significant tautomerism observed due to:

- Aromatic stabilization of the pyridine ring

- Lack of adjacent proton donor/acceptor groups

Table 2: Relative conformational populations (298 K)

| Conformer | Population (%) |

|---|---|

| Chair | 92 |

| Boat | 8 |

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYCLVPZTUNJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959986-12-0 | |

| Record name | 4-(4-methylpiperazin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 1-Methylpiperazine with 2-Amino-4-chloropyridine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

- 4-(4-Methylpiperazin-1-yl)pyridin-2-amine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of drugs targeting neurological disorders and cancer therapies .

Case Study: Neurological Disorders

- Research indicates that compounds derived from this structure have shown promise in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Biochemical Research

Investigating Receptor Interactions

- This compound is employed in studies focused on receptor interactions, which are crucial for understanding drug mechanisms and improving therapeutic efficacy. It aids researchers in elucidating the binding properties of drugs to their respective targets .

Applications in Assays

- It is used in various biochemical assays to evaluate the pharmacological profiles of new drug candidates, enhancing the drug discovery process.

Agrochemical Formulations

Enhancing Pesticide Efficacy

- In agrochemistry, this compound can be incorporated into formulations to improve the effectiveness of pesticides and herbicides through enhanced target specificity. This application helps in developing more efficient agricultural chemicals that minimize environmental impact while maximizing crop protection .

Material Science

Building Block for Novel Materials

- The compound is explored as a building block for creating novel materials, including polymers with unique properties suitable for applications in coatings and adhesives. Its chemical structure allows for modifications that can lead to materials with tailored functionalities .

Diagnostic Tools

Development of Imaging Agents

- There is ongoing research into the potential use of this compound in developing diagnostic agents for early disease detection. Its ability to target specific biological markers makes it a candidate for use in imaging techniques that could enhance diagnostic accuracy .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer treatments |

| Biochemical Research | Used to study receptor interactions and evaluate pharmacological profiles |

| Agrochemical Formulations | Incorporated into pesticides and herbicides for improved efficacy |

| Material Science | Serves as a building block for novel polymers with unique properties |

| Diagnostic Tools | Investigated for use in developing imaging agents for early disease detection |

Mecanismo De Acción

The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Observations :

- Core Heterocycle Influence : Pyridine-based analogues (e.g., 4-(4-Methylpiperazin-1-yl)pyridin-2-amine) exhibit enhanced solubility compared to pyrimidine derivatives due to reduced ring strain and polarity .

- Substituent Position : The 4-methylpiperazinyl group at the C4 position (vs. C5 in 5-(4-Methylpiperazin-1-yl)pyridin-2-amine) optimizes steric compatibility with kinase ATP-binding pockets, as seen in c-Met inhibitors like Golvatinib .

- Synthetic Flexibility : Buchwald-Hartwig coupling yields higher purity (>95%) for pyridine derivatives compared to Suzuki coupling for pyrimidines (80–90% yield) .

Key Findings :

- Kinase Inhibition : The pyridine-2-amine scaffold in this compound shows superior kinase inhibition (IC₅₀ = 220 nM for c-Met) compared to pyrimidine derivatives, which are less potent due to reduced hydrogen-bonding capacity .

- Antimicrobial Activity : 4-(4-Methylpiperazin-1-yl)aniline exhibits stronger antiplasmodial activity (IC₅₀ = 15 nM) than pyridine-based analogues, attributed to enhanced membrane permeability .

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

4-(4-Methylpiperazin-1-yl)pyridin-2-amine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H16N4

- Molecular Weight : 192.26 g/mol

- IUPAC Name : this compound

This compound exhibits a piperazine ring which is known for enhancing the pharmacological profiles of various drugs.

The biological activity of this compound primarily arises from its interaction with various biological targets:

- Histamine Receptor Modulation : The compound has been shown to interact with histamine receptors, particularly the H4 receptor, which is implicated in immune responses and inflammation. Studies indicate that antagonism of this receptor can modulate chemotaxis in immune cells, suggesting potential applications in treating allergic reactions and autoimmune diseases .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 0.23 to 1.15 μM against breast cancer cell lines (e.g., 4T1) and induced apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Compounds containing piperazine structures have been reported to possess antimicrobial properties. This includes both antibacterial and antifungal activities, making them candidates for further development in treating infections .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the antiproliferative effects of this compound derivatives revealed that these compounds could significantly inhibit the growth of cancer cells. For example, treatment with a specific derivative led to increased apoptosis markers (cleaved caspase-3) and decreased anti-apoptotic markers (Bcl-2) in breast cancer cells . The mechanism involved disruption of mitochondrial membrane potential and increased reactive oxygen species (ROS), indicating a mitochondrial-mediated apoptotic pathway.

Case Study: Histamine H4 Receptor Antagonism

Research has shown that antagonists targeting the histamine H4 receptor can effectively reduce inflammation by inhibiting mast cell migration. This highlights the potential of this compound in treating allergic conditions and other inflammatory diseases .

Q & A

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Yield optimization involves: (i) Microwave-assisted synthesis to reduce reaction time and byproducts. (ii) Protecting group chemistry (e.g., Boc for amines) to prevent side reactions during coupling steps. (iii) Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .

Q. How are structure-activity relationships (SARs) systematically explored for this compound class?

- Methodological Answer : SAR studies require: (i) Diverse substituent libraries : Testing analogs with halogens, alkyl, or electron-donating groups at key positions. (ii) Pharmacophore mapping : Identifying essential moieties (e.g., the 4-methylpiperazine group enhances solubility and target affinity). (iii) Metabolic stability assays : Trifluoromethyl groups (as in benzamide derivatives) improve metabolic resistance, as shown in pharmacokinetic studies .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Cross-validation using standardized protocols (e.g., NCI-60 panel for cytotoxicity) and meta-analysis of published IC₅₀ values is critical. For example, discrepancies in triazine derivative activity may reflect differences in K562 vs. HL-60 cell line responsiveness .

Q. What analytical techniques resolve ambiguities in regiochemical assignments for substituted pyridin-2-amine derivatives?

- Methodological Answer : NOESY/ROESY NMR identifies spatial proximity between protons, distinguishing para vs. meta substitution. High-resolution MS (HRMS) confirms molecular formulas, while X-ray crystallography definitively assigns regiochemistry .

Experimental Design

Q. How can researchers design robust assays to evaluate kinase inhibition by this compound analogs?

- Methodological Answer : Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR, BRAF). Include positive controls (e.g., imatinib) and measure IC₅₀ values in triplicate. For mechanistic insights, combine with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.